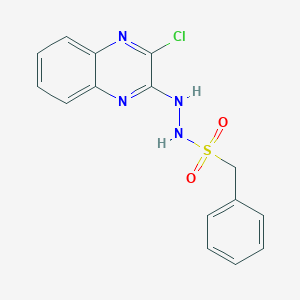
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide, also known as AQ-13, is a synthetic compound that has gained attention in the scientific community due to its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells. N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has also been shown to disrupt the microtubule network in cancer cells, which is essential for cell division.
Biochemical and Physiological Effects:
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been found to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, it has also been found to have some toxic effects on the liver and kidneys at high doses. N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been shown to increase the levels of reactive oxygen species in cancer cells, leading to oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has several advantages for lab experiments, including its low toxicity in normal cells and its ability to inhibit the growth of various cancer cell lines. However, the complex synthesis method and the limited availability of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide may be a limitation for some researchers. In addition, the potential toxic effects of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide on the liver and kidneys may require additional precautions in lab experiments.
Direcciones Futuras
There are several future directions for the use of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide in cancer therapy. One direction is the development of more efficient synthesis methods to increase the availability of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide for research and clinical use. Another direction is the investigation of the potential synergistic effects of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide with other anticancer agents. Finally, the development of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide analogs with improved efficacy and reduced toxicity may be a promising direction for future research.
In conclusion, N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is a synthetic compound that has shown potential as an anticancer agent through its inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. While the complex synthesis method and potential toxic effects may be limitations for some researchers, N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has several advantages for lab experiments and future directions for its use in cancer therapy.
Métodos De Síntesis
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is synthesized through a multi-step process involving the reaction of 2-chloro-3-nitroquinoxaline with benzylamine, followed by reduction and sulfonation. The final product is obtained through the reaction of the intermediate product with hydrazine hydrate. The synthesis of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been shown to inhibit angiogenesis, the process by which tumors develop blood vessels to support their growth.
Propiedades
Fórmula molecular |
C15H13ClN4O2S |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
N//'-(3-chloroquinoxalin-2-yl)-1-phenylmethanesulfonohydrazide |
InChI |
InChI=1S/C15H13ClN4O2S/c16-14-15(18-13-9-5-4-8-12(13)17-14)19-20-23(21,22)10-11-6-2-1-3-7-11/h1-9,20H,10H2,(H,18,19) |
Clave InChI |
SXADBPDDEWLWOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NNC2=NC3=CC=CC=C3N=C2Cl |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)NNC2=NC3=CC=CC=C3N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)

![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B263688.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)
![Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B263693.png)




